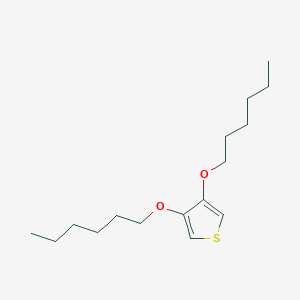

3,4-Dihexoxythiophene

Beschreibung

3,4-Dihexoxythiophene is a thiophene derivative featuring hexyloxy substituents at the 3- and 4-positions of the heterocyclic ring. Its molecular structure incorporates oxygen atoms within the alkoxy chains, enhancing electron-donating properties and solubility in organic solvents. This compound has gained prominence as a π-spacer in conjugated polymers, particularly in electrochromic materials and energy storage devices.

In a seminal study, 3,4-dihexoxythiophene was integrated into a D-A-D (donor-acceptor-donor) type polymer, poly(BT-Th-EDOT), which exhibits reversible color switching between green (neutral state) and blue (oxidized state) . Its structural flexibility and electronic tunability make it a critical component in advanced organic electronics.

Eigenschaften

CAS-Nummer |

211235-81-3 |

|---|---|

Molekularformel |

C16H28O2S |

Molekulargewicht |

284.5 g/mol |

IUPAC-Name |

3,4-dihexoxythiophene |

InChI |

InChI=1S/C16H28O2S/c1-3-5-7-9-11-17-15-13-19-14-16(15)18-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

InChI-Schlüssel |

OMANTHZRUHGCNC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC1=CSC=C1OCCCCCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

3,4-Ethylenedioxythiophene (EDOT)

Structural Features: EDOT contains a fused ethylenedioxy ring, increasing conjugation length and stability. Its molecular formula is C₆H₆O₂S, with a smaller molar mass (154.18 g/mol) compared to 3,4-dihexoxythiophene . Electronic Properties: The fused dioxy ring enhances electron delocalization, yielding high electrical conductivity (up to 300 S/cm in PEDOT:PSS) and environmental stability . Applications: Widely used in conductive polymers (e.g., PEDOT) for antistatic coatings, organic LEDs, and biosensors .

3,4-Dihexylthiophene

Structural Features: This compound substitutes hexyl groups (C₆H₁₃) instead of alkoxy chains, with a molecular formula of C₁₆H₂₈S and molar mass 252.46 g/mol . Electronic Properties: Alkyl groups are weaker electron donors than alkoxy, leading to a higher bandgap (~3.1 eV vs. ~2.5 eV for alkoxy-substituted thiophenes). Applications: Used in organic photovoltaics and field-effect transistors due to its hydrophobic nature and moderate charge mobility . Key Difference: The absence of oxygen in substituents reduces electron-donating effects, limiting its utility in low-bandgap applications compared to 3,4-dihexoxythiophene .

3,4-Dimethylthiophene

Structural Features: Features methyl groups (C₁H₃) with a molecular formula C₆H₈S and molar mass 112.19 g/mol . Electronic Properties: Smaller substituents result in higher crystallinity but poor solubility. Bandgap is ~3.4 eV, restricting visible-light absorption . Applications: Primarily serves as a precursor in synthesizing complex thiophene derivatives. Key Difference: Limited applicability in devices requiring solution processability or broad spectral absorption.

Dimethyl 2,5-Dihydrothiophene-3,4-Dicarboxylate

Structural Features : Contains ester groups (-COOCH₃) with a partially saturated thiophene ring .

Electronic Properties : The electron-withdrawing ester groups reduce electron density, making it unsuitable for conductive polymers but useful as a synthetic intermediate.

Applications : Employed in medicinal chemistry and fine chemical synthesis .

Key Difference : Lacks the extended conjugation and electron-donating substituents critical for electrochromic or energy storage applications.

Data Table: Comparative Analysis of Thiophene Derivatives

*Estimated based on structural analogs.

Research Findings and Performance Metrics

- 3,4-Dihexoxythiophene : In poly(BT-Th-EDOT), the compound enabled a 40% improvement in specific capacitance (220 F/g) compared to EDOT-based polymers, attributed to enhanced ion transport and film uniformity .

- EDOT : PEDOT:PSS achieves conductivity >300 S/cm but requires additives for optimal film formation, unlike solution-processable 3,4-dihexoxythiophene derivatives .

- Dihexylthiophene : Exhibits hole mobility of 0.01 cm²/V·s in OFETs, outperforming methyl-substituted analogs but lagging behind alkoxy-functionalized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.